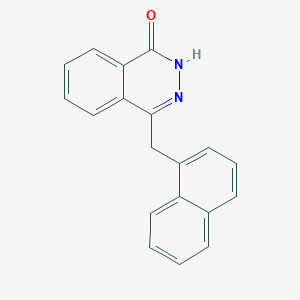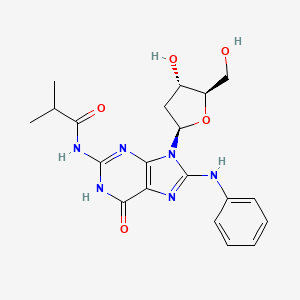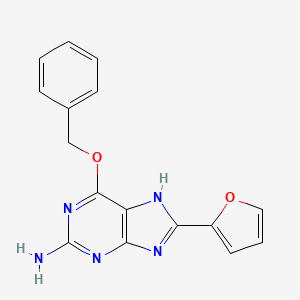
6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine is a complex organic compound that belongs to the purine family. This compound features a purine core substituted with a benzyloxy group at the 6-position and a furan-2-yl group at the 8-position. The purine structure is a key component in many biologically active molecules, including nucleotides and certain alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine typically involves multi-step organic reactions. One common approach is to start with a purine derivative, such as 6-chloropurine, and introduce the benzyloxy and furan-2-yl groups through nucleophilic substitution and coupling reactions.
Nucleophilic Substitution: The 6-chloropurine is reacted with benzyl alcohol in the presence of a base, such as potassium carbonate, to form 6-(benzyloxy)purine.
Coupling Reaction: The 6-(benzyloxy)purine is then subjected to a coupling reaction with furan-2-boronic acid using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and furan-2-yl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-1H-purin-2-amine: Lacks the furan-2-yl group.
8-(Furan-2-yl)-1H-purin-2-amine: Lacks the benzyloxy group.
6-(Methoxy)-8-(furan-2-yl)-1H-purin-2-amine: Has a methoxy group instead of a benzyloxy group.
Uniqueness
6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine is unique due to the presence of both benzyloxy and furan-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs. These substitutions can influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
592518-05-3 |
|---|---|
Molecular Formula |
C16H13N5O2 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
8-(furan-2-yl)-6-phenylmethoxy-7H-purin-2-amine |
InChI |
InChI=1S/C16H13N5O2/c17-16-20-14-12(18-13(19-14)11-7-4-8-22-11)15(21-16)23-9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,17,18,19,20,21) |
InChI Key |
QLTYWTMYIHGNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)C4=CC=CO4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
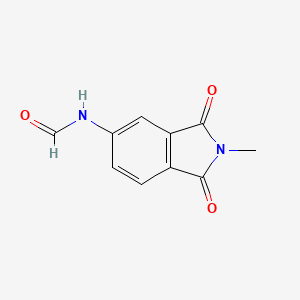
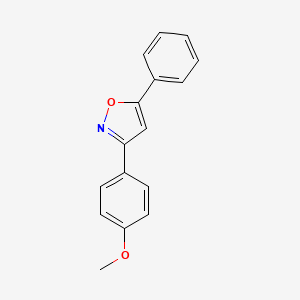
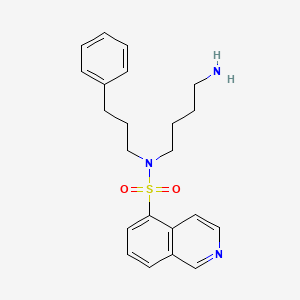
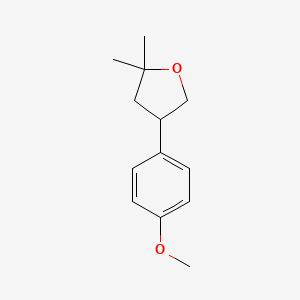
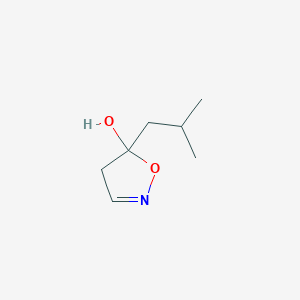
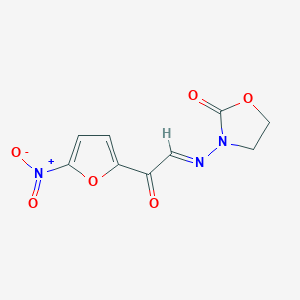

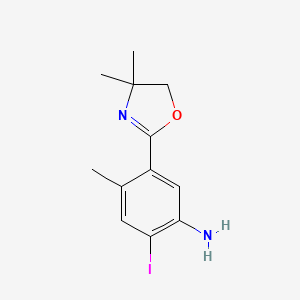
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
